molecular formula C9H17NO8 B12642992 N-D-Gluconoyl-beta-alanine CAS No. 94231-90-0

N-D-Gluconoyl-beta-alanine

Cat. No.: B12642992
CAS No.: 94231-90-0
M. Wt: 267.23 g/mol
InChI Key: IHYVWNRKXGTLCO-CCXZUQQUSA-N
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Description

N-D-Gluconoyl-beta-alanine: is a compound that has garnered interest in various scientific fields due to its unique structure and properties. It is a derivative of beta-alanine, an amino acid, and gluconic acid, a sugar acid derived from glucose. This compound is known for its role in post-translational modifications, particularly in recombinant proteins expressed in Escherichia coli .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-D-Gluconoyl-beta-alanine typically involves the reaction of beta-alanine with gluconic acid or its derivatives. One common method is the reaction of beta-alanine with gluconolactone under mild acidic conditions. This reaction forms a stable amide bond between the amino group of beta-alanine and the carboxyl group of gluconic acid .

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes. For instance, genetically modified strains of Corynebacterium glutamicum have been used to enhance the production of beta-alanine from glucose, which can then be reacted with gluconic acid to form the desired compound .

Chemical Reactions Analysis

Types of Reactions: N-D-Gluconoyl-beta-alanine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include beta-alanine, gluconic acid, and their respective derivatives .

Scientific Research Applications

N-D-Gluconoyl-beta-alanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-D-Gluconoyl-beta-alanine involves its interaction with proteins and enzymes. The compound forms stable amide bonds with the amino groups of proteins, leading to modifications that can alter the protein’s structure, stability, and function. These modifications can affect various molecular pathways, including those involved in protein folding, stability, and degradation .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a sugar acid and an amino acid, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in studying protein modifications and potential therapeutic applications .

Properties

CAS No.

94231-90-0

Molecular Formula

C9H17NO8

Molecular Weight

267.23 g/mol

IUPAC Name

3-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]propanoic acid

InChI

InChI=1S/C9H17NO8/c11-3-4(12)6(15)7(16)8(17)9(18)10-2-1-5(13)14/h4,6-8,11-12,15-17H,1-3H2,(H,10,18)(H,13,14)/t4-,6-,7+,8-/m1/s1

InChI Key

IHYVWNRKXGTLCO-CCXZUQQUSA-N

Isomeric SMILES

C(CNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)O

Canonical SMILES

C(CNC(=O)C(C(C(C(CO)O)O)O)O)C(=O)O

Origin of Product

United States

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